Calcium peroxide

Description

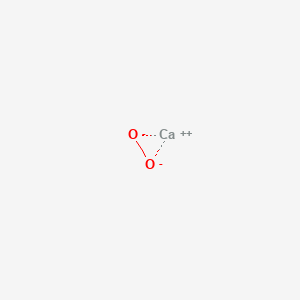

Structure

2D Structure

Properties

IUPAC Name |

calcium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O2/c;1-2/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJQIRIGXXHNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4050489 | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder, White tetragonal crystals | |

CAS No. |

1305-79-9, 78403-22-2 | |

| Record name | CALCIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium peroxide (Ca(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomp at 200 °C | |

| Record name | CALCIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis Methodologies for Calcium Peroxide

Chemical Precipitation Approaches for Calcium Peroxide Production

Chemical precipitation is a cornerstone technique for synthesizing this compound. It involves the reaction of a soluble calcium salt with a source of peroxide, typically hydrogen peroxide, in an aqueous solution, leading to the precipitation of CaO2. The general reaction can be represented by the reaction of calcium chloride with hydrogen peroxide and ammonia (B1221849). rsc.org

The efficiency of the chemical precipitation process is highly dependent on several reaction parameters. Optimizing these parameters is crucial for maximizing the yield and purity of the final this compound product.

Reactant Addition Rate: The rate at which reactants are introduced into the reaction mixture significantly influences the crystallite size of the synthesized CaO2. Studies have shown that controlling the addition rate of hydrogen peroxide can decrease the crystallite size. For instance, increasing the H2O2 addition rate from 0.29 to 0.88 ml/min has been found to reduce the crystallite size from 111 to 37 nm. rsc.org However, the rate of H2O2 addition must be carefully managed, as it strongly affects the final particle diameter and size distribution, a factor that the presence of a stabilizer alone cannot fully control. rsc.org

Temperature: The precipitation temperature plays a critical role in the yield of this compound. Research indicates that the yield decreases as the precipitation temperature increases. A study demonstrated a yield of 67.3% at 0 °C, which dropped to 51.0% at 70 °C. nasa.gov Lower temperatures, often around 0-8 °C, are favored to maximize the precipitation of this compound octahydrate (CaO2·8H2O), which can then be dehydrated to form anhydrous CaO2. nasa.govgoogle.com

pH: The pH of the reaction medium is a pivotal factor. The synthesis is typically carried out under alkaline conditions, often achieved by adding ammonia or sodium hydroxide (B78521). rsc.orgsci-hub.se Adjusting the pH to around 11.5 is a common practice to facilitate the precipitation of this compound. sci-hub.seelsevier.es Increasing the pH of the solution can significantly increase the product yield; for example, one study reported a yield increase to about 95% of the theoretical value when the pH was raised in a cold solution. nasa.gov

Reactant Concentration and Molar Ratio: The concentration of the precursors, such as calcium chloride and hydrogen peroxide, directly impacts the reaction kinetics and product characteristics. A molar ratio of approximately 1:7 for CaCl2 to H2O2 has been utilized in some synthesis protocols. rsc.org

Table 1: Effect of Reaction Parameters on this compound Synthesis

| Parameter | Effect | Optimized Condition Example |

|---|---|---|

| H2O2 Addition Rate | Inversely affects crystallite size. rsc.org | 0.88 ml/min for smaller (37 nm) crystallites. rsc.org |

| Temperature | Inversely affects yield. nasa.gov | 0 °C for higher (67.3%) yield. nasa.gov |

| pH | Directly affects yield. nasa.gov | ~11.5 for optimal precipitation. sci-hub.seelsevier.es |

The hydrolysis-precipitation method is a widely used approach for producing this compound, particularly for synthesizing nanoparticles. sci-hub.senih.gov This technique involves the hydrolysis of a calcium precursor in a controlled manner to form calcium hydroxide, which then reacts with hydrogen peroxide.

The process generally starts with dissolving a calcium salt, such as calcium chloride (CaCl2) or calcium nitrate (B79036) (Ca(NO3)2), in water. rsc.orgnih.gov An alkaline medium is created by adding a base like ammonia (NH3). rsc.orgresearchgate.net Subsequently, hydrogen peroxide (H2O2) is added, often dropwise, to the solution. sci-hub.se The reaction proceeds as follows:

CaCl2 + 2NH3·H2O → Ca(OH)2 + 2NH4Cl

Ca(OH)2 + H2O2 → CaO2 + 2H2O

This method allows for the formation of a precipitate, which is then separated, washed (typically with a dilute NaOH solution and then distilled water), and dried to obtain the final this compound product. sci-hub.seelsevier.es The use of precursors like CaCl2 is common due to its accessibility and solubility. sci-hub.senih.gov

Nanoscale this compound (nCP) Synthesis Strategies

Synthesizing this compound in the form of nanoparticles (nCP) is desirable as it increases the surface-area-to-volume ratio, which can enhance reaction rates. nih.govmdpi.com However, nanoparticles have a strong tendency to aggregate due to high surface energy, which can diminish their effectiveness. mdpi.comnih.gov To counteract this, stabilizer-assisted synthesis strategies are employed.

The core principle of stabilizer-assisted synthesis is to introduce a stabilizing agent into the reaction medium. This agent adsorbs onto the surface of the newly formed nanoparticles, preventing them from clumping together. rsc.orgmdpi.com This method allows for effective control over the final particle size and distribution. researchgate.net

A variety of natural and synthetic polymers have been successfully used as stabilizers in the synthesis of nCP. mdpi.comnih.gov The choice of polymer can influence the size, morphology, and surface properties of the resulting nanoparticles.

Polyethylene (B3416737) Glycol (PEG): PEG is a widely used stabilizer in nCP synthesis. nih.govresearchgate.net It is effective in preventing irreversible agglomeration and can be used as a surface modifier. nih.govresearchgate.net For instance, PEG 200 has been used in a hydrolysis-precipitation procedure to produce nCP with particle sizes in the range of 15-25 nm. nih.gov The amphiphilic nature of PEG allows nanoparticles with adsorbed PEG molecules to be soluble in various solvents. rsc.org

Dextran (B179266): Dextran, a biocompatible polysaccharide, has been employed as a stabilizer to prevent the irreversible agglomeration of nCP during chemical precipitation. nih.govacs.org Its use has resulted in the synthesis of nCP with an average size as small as 2.33 ± 0.81 nm. nih.gov In some cases, the presence of dextran can lead to the formation of unique flower-like nanostructures. nih.gov

Starch: Starch, an inexpensive and environmentally friendly biopolymer, serves as an effective stabilizer or capping agent in nCP synthesis. mdpi.comresearchgate.net The use of starch as a stabilizer has been shown to produce nCP with a smaller hydrodynamic size (e.g., 47 ± 2 nm) and a larger surface area (e.g., 35.60 m²/g) compared to commercial this compound. mdpi.com

Polyvinylpyrrolidone (B124986) (PVP): PVP is another common polymeric stabilizer used to control the size of nanoparticles. rsc.orgmdpi.com It is known for its ability to produce stable nano-aggregates and is considered to have high biocompatibility. nih.gov Along with other dispersants like polyvinyl alcohol (PVA), PVP has been used to obtain nanosized this compound. rsc.orgresearchgate.net

Table 2: Polymeric Stabilizers in Nanoscale this compound (nCP) Synthesis

| Polymeric Stabilizer | Typical Precursor | Resulting nCP Characteristics |

|---|---|---|

| Polyethylene Glycol (PEG) | Calcium Chloride (CaCl2) nih.gov | Particle size ~15-25 nm. nih.gov |

| Dextran | Calcium Chloride (CaCl2) mdpi.com | Average mean size ~2.33 nm. nih.gov |

| Starch | Calcium Oxide (CaO) mdpi.com | Average hydrodynamic size ~47 nm; Surface area ~35.60 m²/g. mdpi.com |

| Polyvinylpyrrolidone (PVP) | Calcium Nitrate rsc.org | Used as a dispersant to achieve nanoscale particles. rsc.orgresearchgate.net |

The primary mechanism by which polymeric stabilizers prevent the agglomeration of nanoparticles is through steric repulsion or steric hindrance. rsc.orgmdpi.com This process involves several key steps:

Adsorption: The long-chain polymer molecules adsorb onto the surface of the this compound nanoparticles as they form during the precipitation process. mdpi.comresearchgate.net

Formation of a Protective Layer: This adsorption creates a physical, protective layer or "corona" of the polymer around each nanoparticle. researchgate.net

Steric Hindrance: When two polymer-coated nanoparticles approach each other, the polymer layers create a steric barrier. This barrier physically prevents the nanoparticle cores from getting close enough to be attracted by van der Waals forces, which would otherwise cause them to aggregate. mdpi.comupertis.ac.id

Stable Dispersion: The repulsion between the coated nanoparticles leads to a stable dispersion of individual, non-agglomerated particles in the solvent. mdpi.comnih.gov

This steric stabilization is crucial for maintaining the small size and high surface area of the nanoparticles, which are essential for their enhanced reactivity. mdpi.comd-nb.info The effectiveness of the stabilization depends on the nature of the polymer, its molecular weight, and its concentration in the synthesis medium. rsc.org

Wet Chemical Routes for Controlled Nanoparticle Morphology

Wet chemical methods are widely employed for synthesizing this compound nanoparticles due to their ability to control particle size, size distribution, and morphology. These routes typically involve the precipitation of this compound from an aqueous solution under controlled conditions.

A common approach is the chemical precipitation method, where a calcium salt precursor, such as calcium chloride (CaCl₂), is reacted with hydrogen peroxide (H₂O₂) in an alkaline environment. researchgate.netmdpi.com The morphology and size of the resulting nanoparticles are highly dependent on various reaction parameters, including the concentrations of reactants, temperature, pH, and the rate of reactant addition. nasa.gov

To prevent agglomeration and control the growth of the nanoparticles, stabilizers or capping agents are often introduced into the reaction mixture. atomistry.comrroij.com These agents adsorb onto the surface of the nanoparticles, providing steric or electrostatic repulsion. Commonly used stabilizers include:

Polymers: Polyethylene glycol (PEG) has been successfully used as a surface modifier to produce stable this compound nanoparticles with sizes ranging from 15 to 25 nm. researchgate.netrroij.com The polymer coating not only prevents irreversible agglomeration but can also improve the redispersion of the nanoparticles. nasa.gov Other biocompatible polymers like dextran and starch have also been utilized. Dextran has been employed as a stabilizer to synthesize nanoparticles with a mean size as small as 2.33 ± 0.81 nm. wikipedia.orgsciencemadness.org Starch, a non-toxic and biodegradable biopolymer, has been used to produce nanoparticles with an average hydrodynamic size of 47 ± 2 nm. atomistry.com

Surfactants: The use of surfactants helps in creating a micro-emulsion environment that can control the particle size and shape.

The rate of addition of reactants, particularly hydrogen peroxide, has a significant impact on the final crystallite size. nasa.gov A faster addition rate can lead to a higher local supersaturation level, resulting in the formation of smaller crystallites. nasa.gov For instance, increasing the H₂O₂ addition rate from 0.29 to 0.88 ml/min has been shown to decrease the crystallite size from 111 to 37 nm. nasa.gov

The general procedure for a wet chemical synthesis of this compound nanoparticles can be summarized as follows:

A calcium salt (e.g., CaCl₂) is dissolved in deionized water. researchgate.net

A stabilizer (e.g., PEG, starch, or dextran) and an alkali (e.g., ammonia) are added to the solution. researchgate.netyoutube.com

Hydrogen peroxide is then added dropwise to the stirred mixture to initiate the precipitation of this compound. youtube.commdpi.com

The pH may be further adjusted (e.g., with NaOH) to ensure complete precipitation. youtube.com

The resulting nanoparticles are collected by centrifugation, washed (e.g., with distilled water and ethanol) to remove unreacted precursors and byproducts, and then dried. mdpi.comrsc.org

Interactive Table: Effect of Stabilizer on this compound Nanoparticle Size

| Stabilizer | Precursor | Method | Average Particle Size |

|---|---|---|---|

| Polyethylene Glycol (PEG 200) | CaCl₂ | Hydrolysis-precipitation | 15-25 nm researchgate.netrroij.com |

| Starch | CaO | Chemical precipitation | 47 ± 2 nm atomistry.com |

Alternative Synthetic Pathways for this compound

Beyond the direct precipitation of nanoparticles, other synthetic routes are utilized to produce this compound, each offering distinct advantages.

This compound is often first precipitated in its hydrated form, most commonly as this compound octahydrate (CaO₂·8H₂O), from aqueous solutions. atomistry.comwikipedia.org The anhydrous form can then be obtained by dehydrating this hydrate (B1144303).

The dehydration process must be carefully controlled, as dissociation of the peroxide can occur before dehydration is complete. atomistry.com Gentle heating is a common method. For instance, drying the freshly prepared octahydrate at 115°C for 24 hours in a CO₂-free atmosphere is an effective way to produce anhydrous SrO₂, and a similar principle applies to CaO₂. nasa.gov However, at slightly higher temperatures, such as 120°C, the decomposition of the hydrated peroxide to calcium hydroxide (Ca(OH)₂) becomes a significant side reaction. nasa.gov

To obtain pure, anhydrous CaO₂, it is recommended that the dehydration of CaO₂·8H₂O be carried out in a dry, CO₂-free atmosphere at a relatively low temperature. nasa.govsciencemadness.org Alternatively, drying over a strong desiccant like phosphorus pentoxide in a desiccator can also yield the anhydrous compound. atomistry.com

A prevalent and versatile method for synthesizing this compound involves the reaction of a soluble calcium salt with hydrogen peroxide in the presence of an alkali. ijarset.com This method precipitates the insoluble peroxide from the aqueous solution. nasa.gov

The general reaction can be represented as: CaCl₂ + H₂O₂ + 2NH₄OH → CaO₂·8H₂O(s) + 2NH₄Cl + 2H₂O sciencemadness.org

In this reaction, a calcium salt such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂) is used as the calcium source. nasa.govijarset.com The addition of an alkali, typically ammonia (NH₄OH) or sodium hydroxide (NaOH), is crucial. youtube.comrsc.org The alkali serves to neutralize the acid (e.g., HCl) that is formed as a byproduct, which in turn drives the reaction equilibrium towards the precipitation of this compound hydrate. sciencemadness.org By neutralizing the ammonium (B1175870) chloride byproduct with aqueous NaOH, the yield of this compound can be increased to approximately 95%. nasa.gov

The reaction conditions, such as temperature and reactant concentrations, can be adjusted to control the nature of the product. For example, carrying out the reaction at around 0°C favors the formation of the octahydrate. nasa.gov Conversely, precipitating from very dilute solutions at temperatures above 40°C can yield the anhydrous peroxide directly. atomistry.com The reactants can be added as aqueous solutions or as solids (e.g., solid CaCl₂ and solid sodium peroxide), with the latter being a preferred industrial method. google.com

More advanced and less conventional techniques for the synthesis and modification of this compound are also being explored.

Electrochemical Techniques: While not a direct synthesis method for the solid material, electrochemical approaches can be used to control the decomposition of this compound and the subsequent release of hydrogen peroxide in an aqueous solution. nih.gov By applying an electric current to a solution containing CaO₂, the local pH at the electrodes can be altered. An increase in H⁺ concentration at the anode enhances the decomposition of CaO₂ and the generation of H₂O₂, while the formation of OH⁻ at the cathode can limit this process. nih.gov This allows for a tunable release of reactive oxygen species from the peroxide.

Spray-Drying Techniques: Spray-drying is a technique that can be used for the synthesis and encapsulation of this compound nanoparticles. One method involves reacting a concentrated suspension of calcium hydroxide (Ca(OH)₂) with concentrated hydrogen peroxide under cooling and constant stirring, followed by spray drying. researchgate.net This technique is also employed to apply coatings to pre-synthesized nanoparticles. For instance, a pH-responsive polymer coating can be applied to CaO₂ nanoparticles using a spray-drying method to control the release of its payload in response to specific environmental pH, such as that found in tumor microenvironments. google.com

Rigorous Characterization Techniques in Calcium Peroxide Research

Spectroscopic and Diffraction Analyses

Spectroscopic and diffraction techniques provide invaluable information about the atomic and molecular structure of calcium peroxide, as well as its elemental makeup.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray diffraction (XRD) is a primary tool for confirming the crystalline structure and identifying the phases of this compound. The technique involves directing X-rays at a sample and measuring the scattering pattern. The resulting diffraction pattern is unique to the crystalline structure of the material.

In the study of this compound, XRD patterns are used to confirm its tetragonal or orthorhombic structure. deswater.comrsc.org The dominant peaks in the XRD spectrum are matched with standard reference patterns for CaO₂ to verify its successful synthesis. deswater.com For instance, dominant peaks observed at 2θ values of 29.2°, 30.0°, 35.6°, 47.2°, and 51.2° strongly correspond to the CaO₂ molecule. deswater.com The sharpness and intensity of the diffraction peaks can also provide an indication of the degree of crystallinity. Broader peaks often suggest smaller crystallite sizes, a common feature of nanoparticles. nih.gov

XRD is also instrumental in identifying impurities that may be present in the synthesized sample. For example, the presence of calcite (CaCO₃) as an impurity can be detected by characteristic diffraction peaks at specific 2θ angles, such as 29.37°. nih.gov The analysis of XRD patterns allows for the calculation of the average crystallite size using the Scherrer equation, which relates the width of the diffraction peaks to the size of the crystalline domains. Studies have reported the synthesis of this compound nanoparticles with crystallite sizes ranging from approximately 15 to 40 nm. nih.govresearchgate.netelsevier.es

XRD Peak Data for this compound

| 2θ Angle (degrees) | Corresponding Plane | Reference |

|---|---|---|

| 29.2 | - | deswater.com |

| 30.0 | - | deswater.commdpi.com |

| 32.0 | - | acs.org |

| 35.6 | (104) | deswater.comnih.govmdpi.com |

| 47.2 | - | deswater.commdpi.com |

| 51.2 | - | deswater.comnih.gov |

| 53.0 | - | mdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the chemical bonds and functional groups present in a sample. It works by measuring the absorption of infrared radiation by the material, which causes molecular vibrations at specific frequencies.

For this compound, FTIR spectra typically show characteristic absorption bands that confirm the presence of the peroxide (O-O) bond and the calcium-oxygen (Ca-O) bond. A significant peak observed around 871-875 cm⁻¹ is attributed to the O-O stretching vibration of the peroxide group. deswater.comrsc.org Another characteristic signal, often seen between 1,200 and 1,400 cm⁻¹, is related to the bending vibration of O-Ca-O. deswater.com

FTIR is also crucial for analyzing surface modifications or coatings on this compound nanoparticles. For example, when polymers like dextran (B179266) or polyethylene (B3416737) glycol (PEG) are used as stabilizers, their characteristic peaks will appear in the FTIR spectrum of the composite material. deswater.commdpi.com For instance, the C-H stretching from PEG can be observed in the 2900–2990 cm⁻¹ region. deswater.com The presence of a broad absorption band in the 3000–3700 cm⁻¹ range is often attributed to the stretching mode of –OH groups from adsorbed water or from the stabilizing polymer. rsc.org

Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3000-3700 | O-H stretching (adsorbed water) | rsc.org |

| 2900-2990 | C-H stretching (from stabilizers like PEG) | deswater.com |

| 1600-1200 | O-Ca-O bending | deswater.comrsc.org |

| 871-875 | O-O stretching (peroxide) | deswater.comrsc.org |

| 711 | Carbonate ion vibration (calcite impurity) | rsc.org |

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition

Energy Dispersive X-ray (EDX or EDS) analysis is a technique used in conjunction with electron microscopy to determine the elemental composition of a sample. When the sample is bombarded with an electron beam, it emits X-rays with energies characteristic of the elements present.

EDX analysis of this compound samples confirms the presence and relative abundance of calcium and oxygen. deswater.comsci-hub.se Research findings typically show weight percentages of oxygen around 52.76% and calcium around 43.45%. deswater.com The presence of other elements can also be detected, which may indicate the use of stabilizers or the presence of impurities. For instance, a carbon peak might be observed if a polymer like polyethylene glycol was used as a surface stabilizer. deswater.com EDX mapping can also be used to visualize the distribution of elements within a sample, confirming the uniform dispersion of this compound within a composite material. sci-hub.seresearchgate.net

Elemental Composition of this compound by EDX

| Element | Weight Percentage | Atomic Percentage | Reference |

|---|---|---|---|

| Oxygen (O) | 52.76% | - | deswater.com |

| Calcium (Ca) | 43.45% | - | deswater.com |

| Oxygen (O) | 57.12% | - | elsevier.es |

| Calcium (Ca) | 42.88% | - | elsevier.es |

Microscopic and Morphological Examinations

Microscopic techniques are vital for visualizing the physical form of this compound particles, including their size, shape, and surface features.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Shape

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. It works by scanning a focused beam of electrons over a sample and detecting the secondary or backscattered electrons.

SEM images of synthesized this compound often reveal the morphology of the particles, which can range from spherical to irregular flake shapes. mdpi.comsemanticscholar.org These images can also show the degree of particle aggregation, which is a common phenomenon for nanoparticles due to their high surface energy. deswater.comsci-hub.se The particle size can also be estimated from SEM images, with studies reporting individual nanoparticle sizes in the range of 25-31 nm. mdpi.com When used in conjunction with EDX, SEM can provide both morphological and elemental information about the sample. mdpi.com

Transmission Electron Microscopy (TEM) for Nanoparticle Dimensions and Internal Structure

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of revealing the internal structure of materials. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the transmitted electrons.

TEM analysis is particularly useful for determining the dimensions of this compound nanoparticles with high precision. Studies have reported the synthesis of CaO₂ nanoparticles with sizes ranging from approximately 10 to 40 nm. elsevier.esnih.govresearchgate.net TEM images can show that the nanoparticles are uniformly distributed and can reveal their shape, which is often roughly spherical. mdpi.com High-resolution TEM (HR-TEM) can even visualize the lattice fringes of the crystalline structure, providing direct evidence of the crystalline nature of the nanoparticles. elsevier.esmdpi.com The interplanar spacing measured from HR-TEM images can be correlated with XRD data to confirm the crystal structure. elsevier.es

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Particle Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension. usp.orghoriba.com The principle of DLS is based on the Brownian motion of particles dispersed in a liquid. usp.org When illuminated by a laser beam, the scattered light intensity fluctuates over time due to this random motion. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.org By analyzing these intensity fluctuations, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d.H) is then calculated using the Stokes-Einstein equation. usp.org

In the context of this compound research, DLS is instrumental in assessing the hydrodynamic size of nanoparticles and understanding their aggregation state in a liquid medium. For instance, studies have utilized DLS to measure the average hydrodynamic diameter of synthesized this compound nanoparticles. mdpi.commdpi.com

One study reported the synthesis of nanoscale this compound (nCPs) and found that the average hydrodynamic diameter, as measured by DLS, was 4.19 ± 1.00 nm for nCPs synthesized without a stabilizer and 2.33 ± 0.81 nm for those synthesized with dextran as a stabilizer. mdpi.com Coating these nanoparticles with dextran increased the average mean size to 154.70 ± 56.47 nm, confirming a successful polymer coating. mdpi.com Another research effort that used starch as a stabilizer reported an average hydrodynamic size of 47 ± 2 nm for their synthesized starch-coated this compound nanoparticles (Starch@CPnps). mdpi.com

The Polydispersity Index (PDI) is another critical parameter obtained from DLS analysis, which provides information about the broadness of the particle size distribution. PDI values lower than 0.5 are indicative of a monodispersed and stable nanoparticle suspension. mdpi.com In one study, PDI values of 0.215, 0.398, and 0.203 were reported for different formulations of this compound nanoparticles, all suggesting good aggregative stability. mdpi.com

It is important to note that DLS measures the hydrodynamic diameter, which is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. rsc.org This size can be larger than the physical diameter determined by other techniques like X-ray diffraction (XRD) due to the influence of the solvent layer and surface structures. rsc.org

Table 1: Hydrodynamic Size and Polydispersity Index of this compound Nanoparticles

| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| nCPs (0g DEX) | 4.19 ± 1.00 | 0.215 | mdpi.com |

| nCPs (2g DEX) | 2.33 ± 0.81 | 0.398 | mdpi.com |

| Dextran-coated nCPs (2g DEX) | 154.70 ± 56.47 | 0.203 | mdpi.com |

| Starch@CPnps | 47 ± 2 | Not Reported | mdpi.com |

| CaO₂ (H₂O₂ addition rate 0.29 ml min⁻¹) | 278.02 | Not Reported | rsc.org |

| CaO₂ (H₂O₂ addition rate 0.58 ml min⁻¹) | 133.49 | Not Reported | rsc.org |

| CaO₂ (H₂O₂ addition rate 0.88 ml min⁻¹) | 134.81 | Not Reported | rsc.org |

Surface Area and Porosity Characterization

The surface area and porosity of this compound are critical parameters that influence its reactivity and release kinetics. The Brunauer–Emmett–Teller (BET) method and pore size analysis are standard techniques for these measurements.

The BET method is a widely accepted technique for determining the specific surface area of solid materials. google.com It involves the physical adsorption of a gas (typically nitrogen) on the surface of the material at cryogenic temperatures (77 K). nih.gov By measuring the amount of gas adsorbed at different partial pressures, a BET isotherm is generated, from which the specific surface area (SBET) is calculated. nih.govthno.org

Research has shown that the synthesis method and the use of stabilizers significantly impact the specific surface area of this compound. For example, nanoscale this compound (nCPs) synthesized in the presence of dextran exhibited a higher surface area (52.31 m²/g) compared to those synthesized without (41.13 m²/g). mdpi.com This was attributed to the smaller particle size of the dextran-stabilized nCPs. mdpi.com Conversely, coating these nanoparticles with dextran resulted in a decrease in surface area to 23.96 m²/g. mdpi.com

In another study, starch-stabilized this compound nanoparticles (Starch@CPnps) were found to have a specific surface area of 35.60 m²/g. mdpi.com The loading of this compound into hollow mesoporous silica (B1680970) nanoparticles (HMSNs) also demonstrated a significant reduction in surface area from 779.37 m²/g for the bare HMSNs to 69.70 m²/g after loading with CaO₂, and further down to 12.44 m²/g after subsequent polymer coating. thno.org

Pore size and volume are typically determined from the same nitrogen adsorption-desorption isotherms used for BET analysis, often employing the Barrett-Joyner-Halenda (BJH) method for calculation. nih.govthno.org These parameters provide insight into the porous structure of the material, which can affect the diffusion of reactants and products.

Studies have demonstrated a correlation between particle size, surface area, and pore characteristics. For instance, smaller this compound nanoparticles with a high surface area (52.31 m²/g) also showed a large pore size (65.13 nm) and pore volume (1.70 cm³/g). mdpi.com In contrast, commercial this compound often has a larger particle size and consequently a smaller surface area and different pore structure. mdpi.com Starch-stabilized this compound nanoparticles were reported to have a larger pore size (92.50 nm) and pore volume (1.65 cm³/g) compared to commercial counterparts. mdpi.com

The process of loading this compound into a porous support material, such as HMSNs, logically results in a decrease in pore size and volume as the pores are filled. One study documented a drop in the average pore diameter from 3.37 nm in the original HMSNs to a point where it was hardly detectable after loading with CaO₂ and applying a polymer coating. nih.gov The pore volume also decreased from 0.66 cm³/g to 0.24 cm³/g after CaO₂ loading, and to 0.06 cm³/g after coating. thno.org

Table 2: Surface Area and Porosity of Different this compound Formulations

| Sample | Specific Surface Area (SBET) (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Reference |

| nCPs (0g DEX) | 41.13 | 63.02 | 1.31 | mdpi.com |

| nCPs (2g DEX) | 52.31 | 65.13 | 1.70 | mdpi.com |

| Dextran-coated nCPs (2g DEX) | 23.96 | 160.48 | 1.92 | mdpi.com |

| Starch@CPnps | 35.60 | 92.50 | 1.65 | mdpi.com |

| HMSNs | 779.37 | 3.37 | 0.66 | nih.govthno.org |

| CaO₂@HMSNs | 69.70 | Significantly Dropped | 0.24 | nih.govthno.org |

| CaO₂@HMSNs-PAA | 12.44 | Hardly Detectable | 0.06 | nih.govthno.org |

Thermal Decomposition and Purity Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. slideshare.net It is a valuable tool for studying the thermal stability and decomposition of this compound. nasa.gov The resulting TGA curve provides information about decomposition temperatures, the presence of hydrated water, and the purity of the material. nasa.govscience.gov

TGA studies on this compound octahydrate (CaO₂·8H₂O) have shown that it readily loses its water of hydration. nasa.gov The decomposition of anhydrous CaO₂ to calcium oxide (CaO) and oxygen typically begins at higher temperatures. TGA analysis has indicated that anhydrous CaO₂ starts to decompose rapidly at about 400°C. nasa.gov

In the analysis of synthesized this compound nanoparticles, TGA is used to determine the purity or content of CaO₂ in the final product. For starch-stabilized this compound nanoparticles, TGA results showed that the average content of this compound was 72.3%. mdpi.com This is consistent with the purity of some commercial this compound products, which is approximately 65–75%. mdpi.com

When this compound is coated with polymers, TGA can quantify the amount of coating. For polyethylene glycol (PEG)-coated CaO₂ particles, TGA curves showed distinct weight loss steps corresponding to the removal of adsorbed water, decomposition of the PEG coating, and finally, the decomposition of CaO₂. rsc.org For instance, in one sample, a weight loss peak between 356 and 395 °C was attributed to the decomposition of the PEG coating before the sharp weight loss from CaO₂ decomposition. rsc.org

Advanced Analytical Quantification

Beyond the characterization of physical properties, the accurate quantification of this compound and its decomposition products, such as hydrogen peroxide (H₂O₂), is crucial. capes.gov.br Various analytical methods are employed for this purpose.

A common method for determining the purity of this compound in a sample is through permanganate (B83412) titration. researchgate.net In this redox titration, the sample is dissolved in an acidic solution, and the resulting hydrogen peroxide is titrated with a standardized potassium permanganate (KMnO₄) solution. researchgate.netnih.gov

For the quantification of hydrogen peroxide released from this compound in aqueous solutions, spectrophotometric methods are often used. researchgate.net One such method involves the use of a titanium(IV) oxysulfate (TiOSO₄) reagent, which reacts with H₂O₂ to form a yellow-orange complex that can be measured colorimetrically. researchgate.net Other advanced techniques for peroxide determination include high-performance liquid chromatography (HPLC), chemiluminescence, and various electrochemical methods. researchgate.net

The analysis of elemental composition can be performed using techniques like X-ray fluorescence (XRF). This can be particularly useful for detecting the presence of calcium in a sample, which, in conjunction with other methods, can help confirm the presence of this compound. google.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Concentration

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique utilized in this compound research for the precise determination of elemental concentrations, including calcium itself, as well as trace elemental impurities. spectroscopyonline.comnih.gov The method is capable of detecting elements at levels as low as parts per trillion. bibliotekanauki.pl In the context of this compound studies, ICP-MS is instrumental in quantifying the amount of this compound loaded into carrier systems, such as nanoparticles, and in assessing the purity of the compound. thno.org

The fundamental principle of ICP-MS involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma (up to 10,000 K). postnova.com This process atomizes the sample and then ionizes the resulting atoms. postnova.com These ions are subsequently passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and quantitative elemental analysis. nih.gov For solid samples like this compound, a digestion step using acids is required to bring the material into solution before analysis. thermofisher.comnih.gov

A significant challenge in the analysis of calcium is the isobaric interference from argon-40 (⁴⁰Ar⁺), the most abundant isotope of the plasma gas, which has the same mass as the most abundant calcium isotope (⁴⁰Ca⁺). thermofisher.comnih.gov To overcome this, researchers typically measure a less abundant isotope, such as calcium-44 (B576482) (⁴⁴Ca). thermofisher.com Alternatively, advanced ICP-MS systems may use a collision/reaction cell with gases like hydrogen or oxygen to remove the interfering argon ions. thermofisher.comnih.gov

In research involving nanomedicine, ICP-MS is employed to determine the loading efficiency of this compound into nanocarriers. For instance, in one study, the amount of this compound (CaO₂) incorporated into hollow mesoporous silica nanoparticles was quantified by measuring the calcium concentration in the supernatant after encapsulation. thno.org The difference between the initial amount of calcium and the amount remaining in the supernatant allows for the calculation of the loaded quantity. thno.org

Detailed Research Findings

Research has demonstrated the utility of ICP-MS for quantifying the loading capacity of CaO₂ in different nanoparticle formulations. The results indicated that the loading capacity could be precisely determined by measuring the Ca concentration.

| Nanoparticle Formulation | CaO₂ Loading Capacity (w/w %) |

|---|---|

| CaO₂@HMSNs | 26.03% |

| CaO₂@HMSNs-PAA | 20.34% |

The data in Table 1 illustrates how ICP-MS is used to provide quantitative data on the composition of complex formulations containing this compound. The technique's high sensitivity and wide linear dynamic range allow for the analysis of elements from very low to high concentrations. spectroscopyonline.com Sample preparation, such as microwave digestion in a mixture of acids like nitric acid and hydrogen peroxide, is a critical step to ensure the complete dissolution of the sample matrix for accurate analysis. bibliotekanauki.plresearchgate.net The validation of the ICP-MS method is crucial and typically involves assessing parameters such as accuracy, precision, and repeatability to ensure the data is reliable for determining elemental impurities or major component concentrations. spectroscopyonline.comresearchgate.net

Mechanistic Studies of Calcium Peroxide Decomposition and Reactive Species Generation

Hydrolytic Decomposition and Release Kinetics

Calcium peroxide (CaO2) is a solid peroxy compound recognized for its capacity to generate hydrogen peroxide (H2O2) and molecular oxygen (O2) upon contact with water. nih.govdaneshyari.comresearchgate.net Its decomposition in an aqueous environment is a complex process governed by several competing reactions and environmental factors. Unlike the simple dissolution of many salts, the hydrolysis of this compound involves chemical transformations that lead to the release of reactive oxygen species.

When suspended in water, this compound decomposes, leading to the formation of calcium hydroxide (B78521), which can increase the pH of the solution. nih.govresearchgate.net This alteration in pH is a critical factor that, in turn, influences the subsequent decomposition pathways and the relative yields of hydrogen peroxide and oxygen. nih.govdaneshyari.com

The fundamental reactions governing the decomposition can be summarized as follows:

Equation 1: Hydrogen Peroxide Release CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂ nih.govresearchgate.net

Equation 2: Oxygen Release 2CaO₂ + 2H₂O → 2Ca(OH)₂ + O₂ nih.gov

These two pathways represent a parallel reaction system where a competitive relationship exists between the generation of H2O2 and the direct evolution of O2. daneshyari.com

The release of hydrogen peroxide from this compound is a key feature of its reactivity in aqueous solutions. Studies have shown that H₂O₂ is generated directly from the dissolution and hydrolysis of CaO₂. daneshyari.com The process involves the reaction of the peroxide ion (O₂²⁻), released from the CaO₂ particle surface, with protons (H⁺) from water to form H₂O₂. nih.gov

The kinetics of this release have been characterized as following a pseudo-zero-order pattern. daneshyari.comnih.gov This indicates that the rate of H₂O₂ release is relatively constant over time, as long as sufficient solid this compound is present. This behavior is attributed to the poor solubility of CaO₂, which makes the dissolution rate the controlling factor for H₂O₂ release. nih.gov This slow, sustained release is a significant advantage over the direct application of liquid H₂O₂, which is highly unstable. daneshyari.com

In addition to releasing hydrogen peroxide, this compound can also decompose to directly evolve molecular oxygen. Research has established that O₂ can be released directly from the dissolution of CaO₂ without H₂O₂ acting as an essential intermediate. daneshyari.com This direct pathway competes with the H₂O₂ release pathway. daneshyari.comresearchgate.net

The kinetics of oxygen evolution from this compound decomposition follow a pseudo-first-order pattern. daneshyari.comnih.gov This implies that the rate of O₂ release is proportional to the concentration of the remaining undissolved this compound.

The primary reaction for direct oxygen evolution is: 2CaO₂ + 2H₂O → 2Ca(OH)₂ + O₂ nih.gov

The balance between this pathway and the H₂O₂ generation pathway is heavily influenced by environmental conditions such as pH and temperature. daneshyari.com

The decomposition kinetics of this compound are highly sensitive to environmental parameters, which dictate the rates and final yields of both hydrogen peroxide and oxygen.

pH: The pH of the aqueous solution is a critical factor. Acidic conditions favor the production of H₂O₂. nih.govdaneshyari.com A lower pH provides more protons (H⁺) to react with the peroxide ions (O₂²⁻) released from the CaO₂ surface, thereby enhancing the rate of H₂O₂ generation. nih.gov Conversely, an increase in pH, or alkaline conditions, decreases the H₂O₂ yield and favors the direct evolution of O₂. nih.govdaneshyari.com The production of calcium hydroxide during hydrolysis naturally drives the pH up, which can reduce H₂O₂ production over time. researchgate.net The stability of H₂O₂ itself is also pH-dependent, with decomposition increasing under alkaline conditions. reddit.com

The combined effects of pH and temperature on CaO₂ decomposition are summarized in the table below.

| Parameter | Effect on H₂O₂ Release Rate | Effect on O₂ Release Rate | Effect on H₂O₂ Final Yield | Effect on O₂ Final Yield |

| Decreasing pH (Acidic) | Increase nih.govdaneshyari.com | Increase daneshyari.com | Increase nih.gov | Decrease daneshyari.com |

| Increasing pH (Alkaline) | Decrease nih.govdaneshyari.com | Increase daneshyari.com | Decrease daneshyari.com | Increase daneshyari.com |

| Increasing Temperature | Increase daneshyari.com | Increase daneshyari.com | Decrease daneshyari.com | Increase daneshyari.com |

| Decreasing Temperature | Decrease nih.gov | Decrease nih.gov | Increase nih.gov | Decrease nih.gov |

This table summarizes the general trends observed in the decomposition of this compound under varying environmental conditions.

The physical properties of this compound particles, such as their size and surface chemistry, play a crucial role in controlling the release kinetics of H₂O₂ and O₂.

Particle Size: The particle size of CaO₂ has a direct impact on its decomposition rate due to the surface area-to-volume ratio. Nanoscale this compound (nCP) particles possess a much higher surface area compared to their microscopic counterparts. mdpi.com This increased surface area leads to a more rapid rate of hydrolysis and a faster release of oxygen and hydrogen peroxide. mdpi.com For instance, studies have shown that decreasing the crystallite size of CaO₂ from 111 nm to 37 nm can be achieved by controlling synthesis conditions, which in turn enhances its reactivity. rsc.orgrsc.org While this rapid release can be advantageous for some applications, it can also lead to hyperoxic conditions and an undesirably fast depletion of the peroxide. mdpi.com

| Particle Type | Average Size | Surface Area | Release Characteristics |

| nCP (no stabilizer) | 4.19 ± 1.00 nm | 41.13 m²/g | Rapid hydrolysis and burst release mdpi.com |

| nCP (with dextran (B179266) stabilizer) | 2.33 ± 0.81 nm | 52.31 m²/g | High surface area, rapid reaction mdpi.com |

| Dextran-coated nCPs | 154.70 ± 56.47 nm | Lower | Slow, controlled release for long-term efficacy mdpi.com |

This table illustrates the relationship between particle size, surface area, and release behavior of different this compound nanoparticle formulations.

Surface Modification: To mitigate the burst release from nanoparticles and achieve a more controlled, sustained generation of reactive species, surface modification techniques are employed. Coating the CaO₂ particles with polymers is a common strategy. mdpi.com Materials such as dextran, polyethylene (B3416737) glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) have been used to create a shell around the nCP core. nih.govmdpi.comrsc.org This coating acts as a diffusion barrier, slowing the ingress of water and moderating the release of H₂O₂. nih.gov Studies have shown that increasing the concentration of the coating material can increase the longevity of H₂O₂ release, although it may slightly decrease the total amount produced. nih.gov This approach allows for the tailoring of release profiles to ensure long-term efficacy. mdpi.com

Generation and Reactivity of Reactive Oxygen Species (ROS)

Beyond the direct release of H₂O₂ and O₂, the decomposition of this compound can lead to the formation of other highly reactive oxygen species (ROS). nih.govresearchgate.net These species, particularly hydroxyl radicals, are powerful oxidants that play a central role in many of the applications of this compound. nih.gov

Hydroxyl radicals (•OH) are among the most powerful oxidizing agents known and can react non-selectively with a wide range of organic and inorganic compounds. wikipedia.orgmdpi.com The generation of •OH from this compound systems is typically achieved through a Fenton-like reaction, which involves the interaction of the released hydrogen peroxide with a transition metal catalyst, most commonly ferrous iron (Fe(II)). nih.govnih.gov

The process can be described in two main steps:

H₂O₂ Release: this compound first hydrolyzes to release hydrogen peroxide into the solution. CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂ nih.gov

Fenton-like Reaction: The released H₂O₂ then reacts with Fe(II) to generate hydroxyl radicals. Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.comnih.gov

Both CaO₂ and Fe(II) are crucial for the generation of •OH; in the absence of either component, radical formation is negligible. nih.gov The slow and continuous release of H₂O₂ from CaO₂ makes it an effective and stable source for driving the Fenton reaction, overcoming the limitations associated with the rapid decomposition of liquid H₂O₂. nih.gov

The role of the hydroxyl radical is primarily that of a potent oxidant. Due to its high reactivity and short half-life (approximately 10⁻⁹ seconds), it can damage virtually all types of macromolecules. wikipedia.org This destructive capability is harnessed in environmental remediation to degrade persistent organic pollutants into less harmful substances like carbon dioxide and water. nih.gov The generation of •OH and other ROS like superoxide (B77818) radicals (.O₂⁻) on the surface of CaO₂ has been confirmed through various analytical techniques, including chemiluminescence. nih.gov

Detection and Significance of Singlet Oxygen (¹O₂)

Singlet oxygen (¹O₂) is a non-radical reactive oxygen species (ROS) that plays a significant role in the oxidative processes involving this compound. Its detection is crucial for understanding the complete mechanistic picture of CaO₂-based advanced oxidation processes (AOPs). One of the primary methods for its detection is through electron paramagnetic resonance (EPR) spectroscopy, which has successfully identified ¹O₂ in systems where nano-calcium peroxide is activated by pyrite (B73398). acs.org

The generation of singlet oxygen can occur in various CaO₂-based systems, including Fenton-like processes. nih.gov Its significance lies in its high reactivity towards electron-rich organic molecules, contributing to the degradation of persistent pollutants. In synergistic systems, such as the combination of plasma and this compound for the degradation of tetracycline (B611298), singlet oxygen has been identified as one of the dominant reactive species responsible for the breakdown of the organic compound. mdpi.com The role of ¹O₂ as a key oxidant has been confirmed through radical quenching experiments in these complex systems. mdpi.com

Detection can also be achieved through chemical probes and spectral analysis. For instance, chemiluminescence methods, which are highly sensitive, can be employed to detect the characteristic light emission from singlet oxygen, either directly or through energy transfer to a fluorescent molecule. researchgate.net The phosphorescence of ¹O₂ at approximately 1270 nm is its unique spectral fingerprint, and while challenging to measure, it provides unequivocal proof of its presence. mdpi.com

Superoxide Radicals (O₂•−) and Other Oxidizing Intermediates

Alongside hydroxyl radicals, superoxide radical anions (O₂•⁻) are frequently reported as one of the main reactive oxygen species generated in this compound-based systems, particularly in the CaO₂/Fe(II) Fenton process. nih.gov The presence of superoxide radicals has been confirmed through various analytical techniques, including chemiluminescence and the use of specific scavengers. nih.gov Studies have suggested that superoxide radicals can exist on the surface of solid this compound. nih.gov

The generation pathways of these radicals in the CaO₂/Fe(II) system have been elucidated, confirming that while hydroxyl radicals are often the primary oxidant, superoxide radicals contribute significantly to the degradation process. nih.gov The interplay between hydroxyl radicals, superoxide radicals, and other potential intermediates like hydroperoxyl radicals (HO₂•) and hydroperoxide anions (HO₂⁻) creates a complex oxidative environment capable of degrading a wide range of organic pollutants. nih.gov

| Reactive Oxygen Species (ROS) | Typical System of Generation with CaO₂ | Significance |

| **Singlet Oxygen (¹O₂) ** | Plasma/CaO₂; Pyrite-activated CaO₂; Fenton-like systems | Potent, non-radical oxidant; attacks electron-rich pollutants. |

| Superoxide Radical (O₂•⁻) | CaO₂/Fe(II) Fenton systems | Reduces Fe³⁺ to Fe²⁺, accelerating the Fenton cycle; contributes to degradation pathways. |

| Hydroxyl Radical (•OH) | CaO₂/Fe(II) Fenton systems; Photocatalysis/CaO₂ | Extremely powerful, non-selective oxidant; primary driver of degradation in many AOPs. |

Catalytic Activation Mechanisms of this compound

Iron-Based Fenton and Fenton-like Reaction Systems

This compound is widely utilized as a solid, stable, and slow-release source of hydrogen peroxide (H₂O₂) for iron-based Fenton and Fenton-like reactions. nih.govresearchgate.net This circumvents the challenges associated with the transport and rapid decomposition of liquid H₂O₂. nih.gov When introduced into an aqueous environment, CaO₂ gradually dissolves to produce H₂O₂, which then reacts with a ferrous iron (Fe²⁺) catalyst to generate highly reactive hydroxyl radicals (•OH), the primary oxidizing agent in the classic Fenton reaction. nih.gov

H₂O₂ Release: CaO₂ + 2H₂O → Ca(OH)₂ + H₂O₂

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

A key advantage of using CaO₂ is its ability to facilitate a Fenton-like reaction at a neutral pH, which is a significant limitation for traditional Fenton chemistry that requires acidic conditions (pH < 3). mdpi.comgoogle.com This is often achieved by using a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to keep iron soluble at higher pH values. google.com In such systems, CaO₂ provides a sustained release of H₂O₂, leading to the effective degradation of recalcitrant organic compounds like 2,4-dichlorophenol. google.com

Synergistic Activation with External Stimuli (e.g., Ozonation, Plasma, Photocatalysis, Pyrite)

The oxidative power of this compound can be significantly enhanced through synergistic activation with various external stimuli, leading to more efficient and rapid pollutant degradation.

Ozonation: Combining ozonation with this compound has proven to be an effective method for removing pollutants like phenol (B47542) and reactive dyes from wastewater. researchgate.netresearchgate.net The alkaline environment created by the dissolution of CaO₂ can facilitate the decomposition of ozone (O₃), leading to the formation of additional hydroxyl radicals, thereby amplifying the oxidative capacity of the system. mdpi.com

Plasma: A plasma-coupled CaO₂ system demonstrates remarkable synergistic effects. Plasma technology generates a variety of its own reactive species (e.g., •OH, O₃), while also enhancing the generation of radicals from the H₂O₂ released by CaO₂. mdpi.com This combination has been shown to be highly effective for the simultaneous degradation of organic pollutants and removal of phosphorus, achieving significantly higher degradation rates than plasma alone. mdpi.comresearchgate.net

Photocatalysis: The activation of this compound with a light source, such as a mercury lamp, can generate potent active substances for water treatment. google.com The ultraviolet (UV) light catalyzes the decomposition of the H₂O₂ released from CaO₂, producing a high yield of hydroxyl radicals. google.com This photo-activated system offers a faster and broader range of pollutant degradation compared to using photocatalysis or CaO₂ oxidation alone. google.comresearchgate.net

Pyrite: Natural minerals like pyrite (FeS₂) can act as effective activators for this compound. Pyrite serves as a source of ferrous iron (Fe²⁺), which leaches into the solution and initiates a heterogeneous Fenton-like reaction. acs.org The system is further enhanced by the role of reductive sulfur species in the Fe²⁺/Fe³⁺ cycle. This synergistic approach has been successfully applied to degrade challenging pollutants like naphthalene (B1677914) over a wide pH range. acs.org

| Activation Method | Mechanism of Synergy | Target Pollutants |

| Ozonation | CaO₂ creates an alkaline condition promoting O₃ decomposition into •OH. | Phenol, Reactive Dyes. researchgate.netresearchgate.net |

| Plasma | Plasma enhances •OH generation from CaO₂-derived H₂O₂; CaO₂ facilitates O₃ conversion. | Tetracycline, Organics. mdpi.com |

| Photocatalysis | UV light catalyzes the cleavage of H₂O₂ from CaO₂ into •OH radicals. | General Organic Pollutants. google.comresearchgate.net |

| **Pyrite (FeS₂) ** | Pyrite provides a source of Fe²⁺ to initiate a Fenton-like reaction. | Naphthalene, Diethyl Phthalate. acs.org |

Computational and Theoretical Investigations of this compound Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediate Structures

Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex reaction mechanisms involving this compound, particularly the subsequent reactions of the hydrogen peroxide it generates. While direct DFT studies on the dissolution of CaO₂ are less common, extensive research has focused on the Fenton reaction, which is the core of many CaO₂ activation systems.

DFT calculations have been used to investigate the entire reaction cycle of H₂O₂ decomposition catalyzed by an iron catalyst. ichem.md These studies provide critical insights into the energetics and structures of transient species that are difficult or impossible to observe experimentally due to their extremely short lifetimes. researchgate.net For instance, theoretical calculations have explored the O-O bond cleavage of H₂O₂ when coordinated with an Fe²⁺ ion. Some studies suggest this step does not produce a free hydroxyl radical but rather a highly reactive ferryl-oxo intermediate ([FeIV=O]²⁺) or a complex with "trapped" •OH radicals, with a calculated energy barrier of approximately 15 kcal/mol. ichem.mdresearchgate.net

These computational models help to resolve long-standing debates about the nature of the primary oxidizing species in Fenton systems—whether it is a free hydroxyl radical or a high-valent iron species. researchgate.net Furthermore, DFT has been employed to map the reaction pathways for the degradation of specific pollutants. In a plasma/CaO₂ system, DFT calculations were used to clarify two distinct degradation pathways for tetracycline, supporting the experimental identification of intermediate products. mdpi.com By calculating the energy of frontier molecular orbitals, DFT can also help identify the photochemical pathways of ROS production, providing a molecular-level understanding of the oxidative processes. rsc.org

Ab Initio Random Structure Searching (AIRSS) for Structural Stability and Phase Transitions under Pressure

Computational methods, particularly Ab Initio Random Structure Searching (AIRSS), have been instrumental in exploring the structural landscape of this compound (CaO₂) under a wide range of pressures. researchgate.netarxiv.orgscispace.com This approach, which involves generating random crystal structures and relaxing them to a local energy minimum using first-principles calculations like Density Functional Theory (DFT), has successfully predicted new, stable phases of CaO₂ at high pressures. cam.ac.ukpsi-k.netnih.gov

Research employing AIRSS has investigated the structures of this compound in a pressure range of 0 to 200 Gigapascals (GPa). researchgate.netarxiv.orgrsc.org These computational studies have provided significant insights into the material's stability and phase transitions under extreme conditions.

Detailed Research Findings:

At ambient pressure (0 GPa), AIRSS calculations revealed that several CaO₂ structures possess very similar enthalpies. researchgate.netarxiv.orgscispace.com This suggests that the ground-state structure is highly dependent on the specific exchange-correlation functional used in the DFT calculations, making a definitive experimental assignment challenging. rsc.orgrsc.orgucl.ac.uk

As pressure increases, new stable crystalline phases of this compound are predicted to emerge. The AIRSS method has identified stable structures with C2/c, I4/mcm, and P2₁/c symmetries at pressures below 40 GPa. researchgate.netarxiv.orgrsc.org Crucially, these high-pressure phases are calculated to be thermodynamically stable against decomposition into their constituent elements, calcium oxide (CaO) and oxygen (O₂). researchgate.netscispace.com

The stability of CaO₂ relative to decomposition into CaO and O₂ is shown to increase with pressure. arxiv.orgscispace.com This stability reaches a peak at approximately 65 GPa, which coincides with the B1-B2 phase transition of calcium oxide. researchgate.netscispace.comrsc.org Further investigations using phonon calculations within the quasiharmonic approximation have confirmed the dynamical stability of these predicted phases. researchgate.netrsc.org The lack of imaginary phonon frequencies in the calculated band structures indicates that these structures are true local minima on the potential energy surface. scispace.comucl.ac.uk

These calculations have been used to construct a pressure-temperature (P-T) phase diagram for CaO₂, which predicts at least five new stable phases within the ranges of 0–60 GPa and 0–600 K. researchgate.netarxiv.orgscispace.com Among the newly discovered structures, a phase with P2₁/c symmetry (referred to as P2₁/c-L) is predicted to become the most stable phase at pressures above 40 GPa and to remain so up to at least 200 GPa. rsc.org

The table below summarizes the key predicted phases of this compound at various pressures as identified by AIRSS and DFT calculations.

Predicted Stable Phases of this compound Under Pressure

| Pressure Range (GPa) | Dominant Stable Phase Symmetry | Notes |

|---|---|---|

| 0 | Multiple phases with similar enthalpy (e.g., I4/mmm, Pa3) | Ground state is dependent on the computational functional used. researchgate.netrsc.org |

| < 40 | C2/c, I4/mcm | New stable phases emerge as pressure increases. arxiv.orgrsc.org |

Environmental Remediation Applications and Associated Mechanisms

Water Treatment Technologies Utilizing Calcium Peroxide

The application of this compound in water treatment technologies is expanding, owing to its effectiveness in breaking down a wide array of organic and inorganic contaminants. capes.gov.brnih.govresearchgate.nethepure.com The primary remedial action of this compound is attributed to its gradual decomposition, which releases hydrogen peroxide that subsequently generates powerful hydroxyl radicals. hepure.com

Degradation of Organic Micropollutants in Aqueous Systems

This compound has proven to be highly effective in the degradation of persistent organic micropollutants found in aqueous environments. capes.gov.brnih.govresearchgate.net

The degradation of industrial pollutants such as dyes, chlorinated hydrocarbons, and petroleum hydrocarbons by this compound is primarily driven by the generation of highly reactive hydroxyl radicals (•OH). capes.gov.brnih.govresearchgate.net this compound reacts with water to slowly produce hydrogen peroxide (H2O2), which can then be activated to form these potent, non-selective oxidizing agents capable of breaking down complex organic molecules. researchgate.netiwaponline.comrsc.org

For instance, the degradation of chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (1,2-DCA) is significantly enhanced when this compound is activated by Fe(III). iwaponline.com This system leads to the formation of both hydroxyl radicals and superoxide (B77818) radicals (O2−•), which are key to the degradation process, achieving substantial removal of the contaminant. iwaponline.com Similarly, research has shown that trichloroethene (TCE) can be effectively degraded by Fe(III)-activated this compound, especially in the presence of citric acid, which enhances the generation of hydroxyl radicals. nih.gov The process results in the complete mineralization of TCE through a dechlorination process. nih.gov

In the case of petroleum hydrocarbons, this compound serves as a slow-release oxygen source, which is often the limiting factor in the in-situ bioremediation of these contaminants. hepure.comterrasystems.nethepure.com This enhanced oxygen supply stimulates the activity of aerobic microorganisms that break down hydrocarbons into carbon dioxide and water. hepure.comterrasystems.net Studies have demonstrated the effectiveness of this compound in remediating soils and groundwater contaminated with petroleum products like BTEX (benzene, toluene, ethylbenzene, and xylene). hepure.comterrasystems.netfrontiersin.org

This compound has shown considerable promise in the removal of emerging contaminants from water, including antibiotics and endocrine disruptors. The primary degradation mechanism involves oxidation by hydroxyl radicals generated from the this compound system.

For example, a Fenton-like process using dextran-coated this compound nanoparticles has been optimized for the degradation of the antibiotic doxycycline (B596269). acs.orgnih.govresearchgate.net This system, enhanced with Fe(II) and oxalic acid, achieved a 90% removal of doxycycline, with hydroxyl radicals identified as the primary reactive species responsible for the degradation. acs.orgnih.govresearchgate.net The degradation of another antibiotic, tetracycline (B611298), is also effectively achieved through similar advanced oxidation processes involving this compound.

The endocrine disruptor Bisphenol A (BPA), an industrial chemical used in the production of polycarbonates and epoxy resins, can also be efficiently removed from water using this compound. umweltprobenbank.de The oxidative power of the hydroxyl radicals generated breaks down the complex structure of BPA.

Table 1: Removal Efficiency of Emerging Contaminants using this compound

| Contaminant | System | Removal Efficiency | Reference |

| Doxycycline | Dextran-coated this compound Nanoparticles / Fe(II) / Oxalic Acid | 90% | acs.orgnih.govresearchgate.net |